

# Spectral Analysis of Cbz-Lys(Boc)-OH: A Technical Guide

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Compound of Interest		
Compound Name:	Cbz-Lys(Boc)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-α-Carbobenzoxy-N-ε-tert-butyloxycarbonyl-L-lysine (**Cbz-Lys(Boc)-OH**), a commonly used protected amino acid in peptide synthesis and drug development. This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols for data acquisition.

**Compound Information** 

Property	Value
Compound Name	N-α-Cbz-N-ε-Boc-L-lysine
Synonyms	Cbz-Lys(Boc)-OH, Z-Lys(Boc)-OH
CAS Number	2389-45-9
Molecular Formula	C19H28N2O6
Molecular Weight	380.44 g/mol [1]
Chemical Structure	O=C(O)INVALID-LINK NC(OCC1=CC=CC=C1)=O

## **Spectroscopic Data**



The following sections present the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for **Cbz-Lys(Boc)-OH**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **Cbz-Lys(Boc)-OH** was acquired in deuterated chloroform (CDCl<sub>3</sub>) at a frequency of 400 MHz. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.3	br s	1H	СООН
7.34	m	5H	C <sub>6</sub> H <sub>5</sub> (Cbz)
6.40, 6.36	d	1H	NH (Cbz)
5.33, 5.04	d	1H	NH (Boc)
5.14, 5.09	S	2H	CH <sub>2</sub> (Cbz)
4.30, 4.09	m	1H	α-CH
3.17	m	2H	ε-CH <sub>2</sub>
1.82	m	2H	β-CH <sub>2</sub>
1.69	m	2H	δ-CH <sub>2</sub>
1.51	m	2H	y-CH <sub>2</sub>
1.43	S	9Н	С(СНз)з (Вос)

Note: The presence of multiple signals for some protons (e.g., NH and  $\alpha$ -CH) suggests the existence of conformational isomers (rotamers) in solution, which is common for carbamate-protected amino acids.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectral data provides information on the carbon framework of the molecule.



(Note: While a direct peak list for <sup>13</sup>C NMR was not available in the initial search, the following are expected chemical shift ranges based on the structure and typical values for protected amino acids.)

Chemical Shift (ppm)	Assignment
~175-177	СООН
~156-157	C=O (Cbz and Boc)
~136	Quaternary Aromatic C (Cbz)
~128	Aromatic CH (Cbz)
~80	Quaternary C (Boc)
~67	CH <sub>2</sub> (Cbz)
~54	α-CH
~40	ε-CH <sub>2</sub>
~32	β-CH <sub>2</sub>
~29	δ-CH <sub>2</sub>
~28	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~22	y-CH <sub>2</sub>

## **Mass Spectrometry (MS)**

Mass spectrometry was performed using electron ionization (EI) at 75 eV. The data reveals the molecular ion and characteristic fragmentation patterns.



m/z	Relative Intensity (%)	Putative Fragment
380	-	[M] <sup>+</sup> (Molecular Ion)
324	1.0	[M - tBu]+
306	2.9	[M - COOH - CH₃] <sup>+</sup>
280	3.6	[M - Boc] <sup>+</sup>
108	100.0	[C7H8O]+ (benzyl alcohol)
107	26.9	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	63.5	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
79	25.3	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
59	42.0	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
57	11.4	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (t-butyl cation)
44	21.3	[CO <sub>2</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
41	22.3	[C₃H₅] <sup>+</sup>

Note: The base peak at m/z 108 corresponds to the stable benzyl alcohol cation, a characteristic fragment from the Cbz protecting group.

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectral data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and laboratory conditions.

## **NMR Spectroscopy**

Sample Preparation:

- Weigh approximately 10-20 mg of Cbz-Lys(Boc)-OH.
- Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

### Foundational & Exploratory





• Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

Instrument: 400 MHz NMR Spectrometer

Nuclei: <sup>1</sup>H and <sup>13</sup>C

Temperature: 298 K

¹H NMR Parameters:

Pulse Program: Standard single pulse

Number of Scans: 16-64

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

• 13C NMR Parameters:

Pulse Program: Proton-decoupled single pulse

• Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- · Perform baseline correction.



- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.

#### **Mass Spectrometry**

#### Sample Preparation:

- Prepare a stock solution of Cbz-Lys(Boc)-OH in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 10-100 μg/mL with the same solvent.
- Ensure the sample is free of non-volatile salts or buffers.

#### **Data Acquisition:**

- Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
- Ionization Mode: Electron Ionization
- Electron Energy: 70 eV
- Inlet System: Direct insertion probe or GC inlet.
- Mass Range: m/z 40-500
- Scan Speed: ~1 scan/second

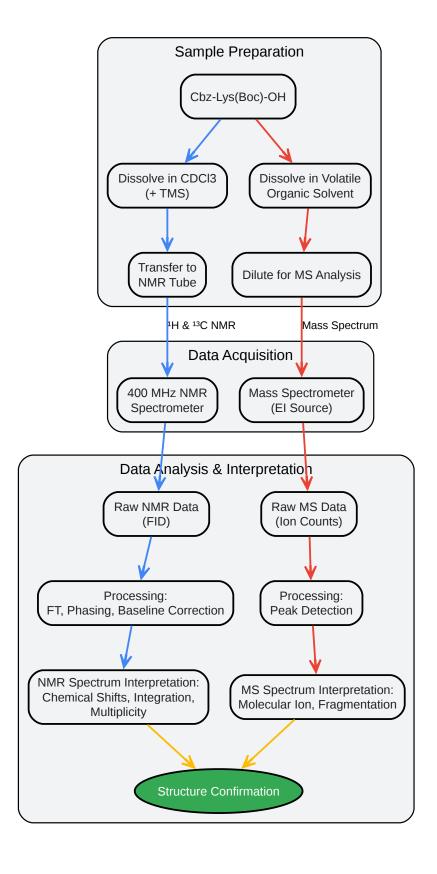
#### Data Analysis:

- Identify the molecular ion peak ([M]+).
- Analyze the fragmentation pattern to identify characteristic fragments corresponding to the loss of protecting groups and other structural features.
- Compare the observed spectrum with spectral databases for confirmation.

#### **Workflow Visualization**



The following diagram illustrates the general workflow for the spectral analysis of a protected amino acid like **Cbz-Lys(Boc)-OH**.





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Workflow for spectral analysis of Cbz-Lys(Boc)-OH.

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#### References

- 1. chemscene.com [chemscene.com]
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